![molecular formula C13H10N2O2 B1303883 Naphtho[2,1-b]furan-2-carbohydrazide CAS No. 53524-88-2](/img/structure/B1303883.png)
Naphtho[2,1-b]furan-2-carbohydrazide
Overview
Description
Naphtho[2,1-b]furan-2-carbohydrazide is an organic compound with the molecular formula C₁₃H₁₀N₂O₂ It is a derivative of naphthofuran, characterized by the presence of a carbohydrazide group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Naphtho[2,1-b]furan-2-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted naphtho[2,1-b]furan-2-carbohydrazides.
Scientific Research Applications
Biological Activities
Naphtho[2,1-b]furan-2-carbohydrazide exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Activity:
- Analgesic Properties:
- Antitubercular Activity:
- Antiulcer Activity:
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing N'-(chloroacetyl)this compound derivatives revealed their strong antimicrobial activity. The screening against various pathogens showed that these compounds could inhibit bacterial growth effectively at low concentrations .
Case Study 2: Analgesic Effects
In a pharmacological evaluation involving animal models, this compound derivatives were tested for analgesic properties. Results indicated significant pain relief comparable to traditional analgesics like aspirin .
Case Study 3: Antitubercular Activity
Research investigating the antitubercular properties of naphtho[2,1-b]furan derivatives found that specific compounds exhibited sensitivity against Mycobacterium tuberculosis at concentrations as low as 50 µg/ml .
Data Table: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism by which naphtho[2,1-b]furan-2-carbohydrazide exerts its effects is related to its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. In anticancer research, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-b]furan-2-carboxylic acid
- Naphtho[2,1-b]furan-2-carbohydrazone
- Naphtho[2,1-b]furan-2-carboxamide
Uniqueness
Naphtho[2,1-b]furan-2-carbohydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity
Biological Activity
Naphtho[2,1-b]furan-2-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in an acidic medium. The general reaction pathway is as follows:
- Formation of Ethyl Naphtho[2,1-b]furan-2-carboxylate : This is achieved through the reaction of 2-hydroxy-1-naphthaldehyde with chloroethyl acetate in the presence of a base (potassium carbonate) in dimethylformamide (DMF) under reflux conditions.
- Condensation with Hydrazine : The ethyl ester undergoes condensation with hydrazine to yield this compound.
The overall reaction can be summarized as:
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : A study evaluated the antibacterial activity of synthesized derivatives at a concentration of 0.001 mol/ml against standard bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
Naphtho[2,1-b]furan derivative A | Staphylococcus aureus | 18 |
Naphtho[2,1-b]furan derivative B | Pseudomonas aeruginosa | 20 |
Analgesic and Anti-inflammatory Activities
Several studies have reported that naphtho[2,1-b]furan derivatives possess analgesic and anti-inflammatory properties. For example:
- Analgesic Activity : In animal models, certain derivatives showed a significant reduction in pain response comparable to standard analgesics .
- Anti-inflammatory Activity : Compounds were tested for their ability to reduce inflammation in models such as carrageenan-induced paw edema in rats .
Antitubercular Activity
Recent evaluations have indicated that some derivatives exhibit antitubercular activity at concentrations as low as 50 µg/ml. This suggests potential applications in treating tuberculosis .
Study 1: Antimicrobial Evaluation
In a comprehensive study conducted by Kumaraswamy et al., various naphtho[2,1-b]furan derivatives were synthesized and screened for antimicrobial activity. The results highlighted that modifications on the naphtho-furan structure significantly affected their biological efficacy.
Study 2: Pharmacological Properties
A pharmacological study assessed the analgesic and anti-inflammatory effects of naphtho[2,1-b]furan derivatives using established animal models. The findings suggested that these compounds could serve as potential candidates for developing new analgesics.
Properties
IUPAC Name |
benzo[e][1]benzofuran-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-7H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSRGJJBGMGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377481 | |
Record name | naphtho[2,1-b]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53524-88-2 | |
Record name | naphtho[2,1-b]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain Naphtho[2,1-b]furan-2-carbohydrazide?
A: this compound is typically synthesized by reacting ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in ethanol, often using an acid catalyst like concentrated HCl. [, , , ]
Q2: What are the key structural features of this compound?
A: this compound (C13H10N2O2, molecular weight 226.23 g/mol) comprises a naphtho[2,1-b]furan moiety with a carbohydrazide (-CONHNH2) group at the 2-position. This carbohydrazide group serves as a reactive site for further derivatization. [, , , ]
Q3: What spectroscopic techniques are employed to characterize newly synthesized derivatives of this compound?
A: Researchers commonly use various analytical and spectral techniques, including elemental analysis, FTIR, NMR (1H and 13C), and mass spectrometry to confirm the structure and purity of newly synthesized this compound derivatives. [, , , , ]
Q4: What biological activities have been explored for this compound derivatives?
A: Studies have explored the antimicrobial [, , , , , ], anti-inflammatory [, ], analgesic [], anthelmintic [, ], diuretic [, ], antipyretic [, ], and anticancer [] activities of various derivatives of this compound.
Q5: How do structural modifications of this compound influence its biological activity?
A: Research suggests that introducing different substituents on the aromatic rings or modifying the heterocyclic core of this compound significantly affects its biological activity. For instance, incorporating piperazine moieties to the core structure through 1,3,4-oxadiazole linkers demonstrated promising antimicrobial activity. [, ]
Q6: Have any studies explored the drug-likeness properties of this compound derivatives?
A6: While many studies focus on synthesizing and evaluating the biological activity of this compound derivatives, detailed investigations on their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are limited in the provided research papers. [1-13]
Q7: Have any studies investigated the potential of this compound derivatives as nonlinear optical (NLO) materials?
A: Yes, recent research has explored the second harmonic generation (SHG) efficiency of specific this compound derivatives containing azetidinone rings. Some compounds exhibited promising SHG activity, suggesting their potential in optoelectronic applications. []
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